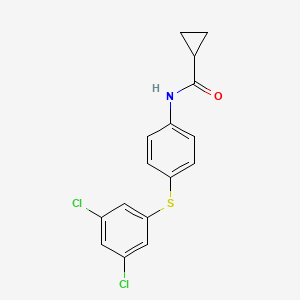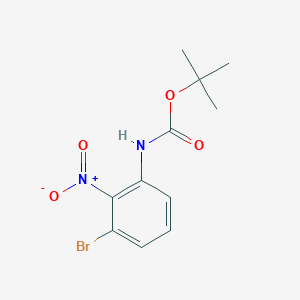
tert-Butyl (3-bromo-2-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(3-bromo-2-nitrophenyl)carbamate is an organic compound with the molecular formula C11H13BrN2O4. It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl(3-bromo-2-nitrophenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-nitroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of tert-Butyl(3-bromo-2-nitrophenyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
tert-Butyl(3-bromo-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst in ethanol or methanol.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Reduction: 3-amino-2-nitrophenylcarbamate.
Deprotection: 3-bromo-2-nitroaniline.
科学的研究の応用
tert-Butyl(3-bromo-2-nitrophenyl)carbamate is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl(3-bromo-2-nitrophenyl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the enzyme or protein being studied .
類似化合物との比較
Similar Compounds
- tert-Butyl(2-bromo-3-nitrophenyl)carbamate
- tert-Butyl(3-nitrophenyl)carbamate
- tert-Butyl(3-bromo-2-aminophenyl)carbamate
Uniqueness
tert-Butyl(3-bromo-2-nitrophenyl)carbamate is unique due to the presence of both bromine and nitro groups on the phenyl ring, which allows for diverse chemical modifications and applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
特性
分子式 |
C11H13BrN2O4 |
|---|---|
分子量 |
317.14 g/mol |
IUPAC名 |
tert-butyl N-(3-bromo-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-8-6-4-5-7(12)9(8)14(16)17/h4-6H,1-3H3,(H,13,15) |
InChIキー |
CSQGDSDMGMCAPS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


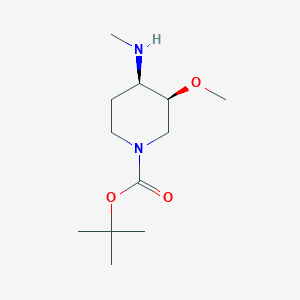
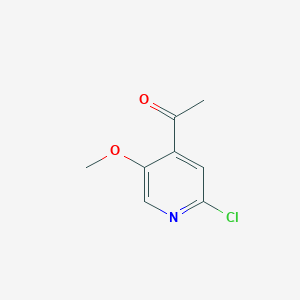
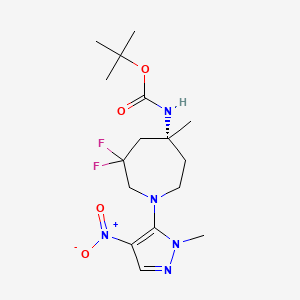
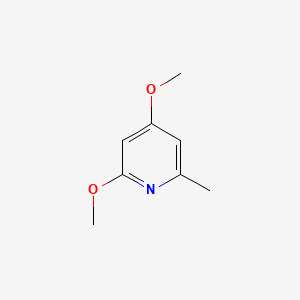
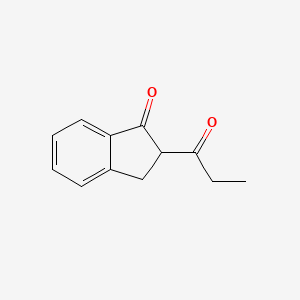
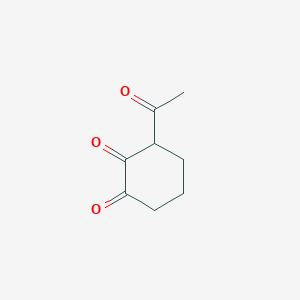
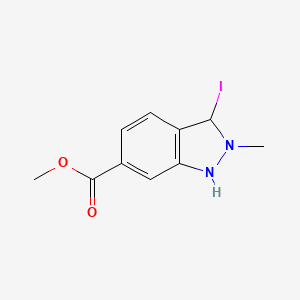
![7-Chloro-1,2-dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13088883.png)
![[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride](/img/structure/B13088890.png)
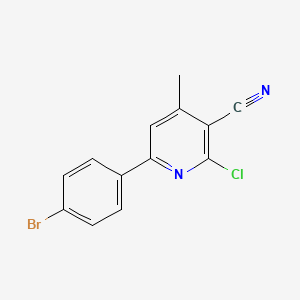
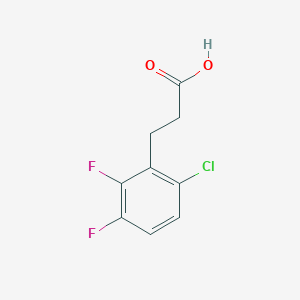
![4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13088897.png)
![9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B13088902.png)
